2-(4-ethylphenoxy)ethyl phenylcarbamate
Description
2-(4-Ethylphenoxy)ethyl phenylcarbamate is a carbamate derivative characterized by a phenylcarbamate group linked to a 4-ethylphenoxyethyl chain. Carbamates are widely studied for their biological activities, including antimicrobial, pesticidal, and enzyme inhibitory properties . The ethylphenoxy moiety in this compound likely enhances lipophilicity, influencing its pharmacokinetic properties and interaction with biological targets.
Properties
IUPAC Name |
2-(4-ethylphenoxy)ethyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-14-8-10-16(11-9-14)20-12-13-21-17(19)18-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTVBSYVGIKJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, physical properties, and biological activities of 2-(4-ethylphenoxy)ethyl phenylcarbamate and analogous compounds:
Key Research Findings
Substituent Effects on Bioactivity: Carbamothioyl vs. Carbamate: The replacement of the carbamate oxygen with sulfur in 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide () enhances antimicrobial activity, likely due to increased electron-withdrawing effects or improved target binding . Alkyl Chain Length: In phenylcarbamic acid esters (), ethyl substitution results in lower β-antiadrenergic activity (pA₂ = 6.28–6.81) compared to propyl/butyl derivatives, suggesting longer chains improve receptor interaction .
Role of Aromatic Moieties: Fenoxycarb’s diphenoxyethyl chain () contributes to its pesticidal activity by mimicking juvenile hormone in insects, a mechanism distinct from the antimicrobial or cardiovascular activities seen in other analogs .
Physical Properties and Applications :
- Crystallinity: 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate () forms stable crystals via N–H⋯O hydrogen bonds, a property critical for solid-state applications or controlled drug release .
- Polymer Compatibility: The methacrylate group in 2-(phenylcarbamoyloxy)ethylmethacrylate () enables its use in synthesizing biomedical polymers, contrasting with the biological focus of other carbamates .
Contradictions and Limitations
- Ethyl Substitution Paradox: While ethyl groups in phenylcarbamates () show reduced β-antiadrenergic activity, ethylphenoxy chains in other compounds (e.g., Fenoxycarb) are highly effective in pesticidal roles . This highlights the context-dependent impact of substituents.
Q & A
Q. Discrepancies in reported biological activity: How to validate mechanisms?
- Methodology :
- Target deconvolution : Use siRNA knockdowns to confirm putative targets (e.g., COX-2).
- Off-target profiling : Screen against a kinase panel (e.g., Eurofins KINOMEscan) to rule out nonspecific effects .
Tables
| Parameter | Method | Reference |
|---|---|---|
| Synthetic yield optimization | Anhydrous DCM, 0–5°C, catalytic HCl | |
| Crystallographic disorder | X-ray refinement (SHELXL) | |
| LogP determination | Shake-flask + HPLC |
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